![molecular formula C11H12O2S2 B13949792 Butanoic acid, 4-[(phenylthioxomethyl)thio]- CAS No. 56666-66-1](/img/structure/B13949792.png)
Butanoic acid, 4-[(phenylthioxomethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(phenylthioxomethyl)thio]- is an organic compound with the molecular formula C11H12O2S2 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a phenylthioxomethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(phenylthioxomethyl)thio]- typically involves the reaction of butanoic acid with phenylthioxomethylthio reagents under controlled conditions. One common method is the esterification of butanoic acid with phenylthioxomethylthio chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of butanoic acid, 4-[(phenylthioxomethyl)thio]- may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(phenylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The phenylthioxomethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4-[(phenylthioxomethyl)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[(phenylthioxomethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylthioxomethylthio group can interact with thiol-containing enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4-[(phenylmethyl)thio]-: Similar structure but with a phenylmethylthio group instead of phenylthioxomethylthio.
Butanoic acid, 4-[(phenylthio)thio]-: Contains a phenylthio group.
Butanoic acid, 4-[(phenylsulfonyl)thio]-: Contains a phenylsulfonyl group.
Uniqueness
Butanoic acid, 4-[(phenylthioxomethyl)thio]- is unique due to the presence of the phenylthioxomethylthio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56666-66-1 |
|---|---|
Formule moléculaire |
C11H12O2S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
4-(benzenecarbonothioylsulfanyl)butanoic acid |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
Clé InChI |
QJMYDXDEXVMNKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


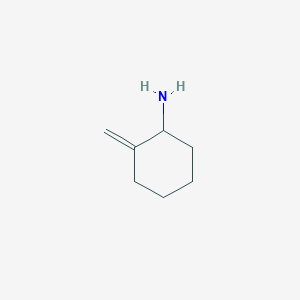

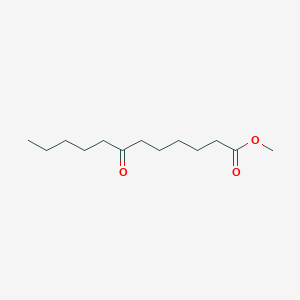
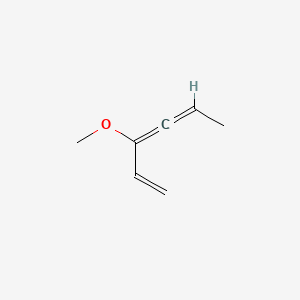
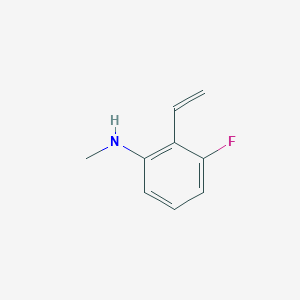



![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)

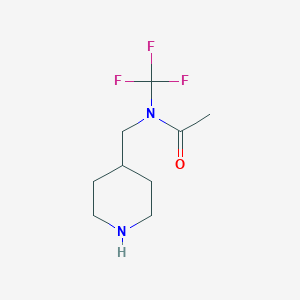
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
